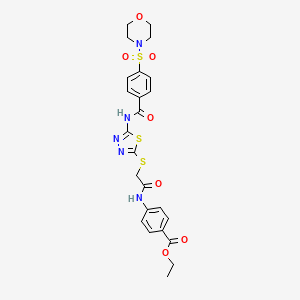![molecular formula C22H20FN5O2 B2686605 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 863447-06-7](/img/structure/B2686605.png)
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The presence of the 3,4-dimethylphenyl group and the 4-fluorobenzyl group could potentially influence the compound’s properties and biological activity.
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a 3,4-dimethylphenyl group and a 4-fluorobenzyl group attached to it.Wissenschaftliche Forschungsanwendungen
Neuroinflammation and PET Imaging Applications
A notable application of this compound is its synthesis and evaluation as a ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. The development of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , has shown subnanomolar affinity for TSPO, comparable to known ligands. These derivatives have been utilized for in vitro autoradiography and positron emission tomography (PET) imaging in rodent models of neuroinflammation, demonstrating their potential as in vivo PET radiotracers. This application is crucial for advancing our understanding of neuroinflammatory processes and developing diagnostic tools for related diseases (Damont et al., 2015).
Radiosynthesis for Imaging Translocator Protein (18 kDa)
Another application involves the radiosynthesis of [18F]PBR111, a selective radioligand developed for imaging the translocator protein (18 kDa) using PET. This compound, within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, is designed with a fluorine atom in its structure to facilitate labeling with fluorine-18 and enable in vivo imaging. The synthesis process, which has been fully automated, underscores the compound's utility in non-invasively studying TSPO's role in neuroinflammation and potential neurodegenerative conditions (Dollé et al., 2008).
Potential Antipsychotic Agents
Further research explores the antipsychotic potential of related pyrazolo[3,4-d]pyrimidine derivatives. While not directly mentioning the exact compound, studies have identified derivatives with significant antipsychotic-like profiles in behavioral animal tests. These compounds, including variations such as 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, offer insights into novel antipsychotic agents that do not interact with dopamine receptors, a common target for existing treatments. This research area may provide a foundation for developing new therapeutic options for psychiatric disorders (Wise et al., 1987).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-14-3-8-18(9-15(14)2)28-21-19(11-26-28)22(30)27(13-25-21)12-20(29)24-10-16-4-6-17(23)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRWXXSMTRKLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


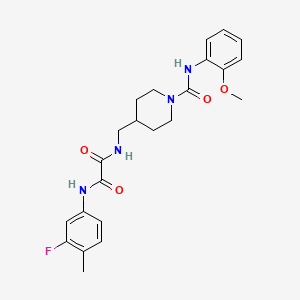

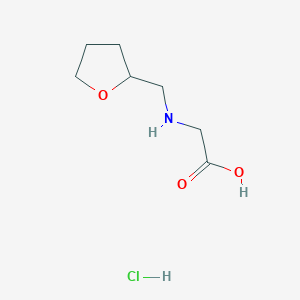

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2686533.png)
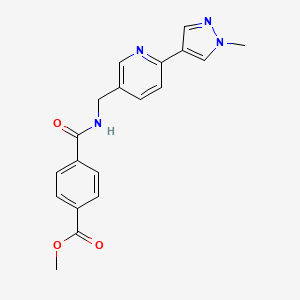

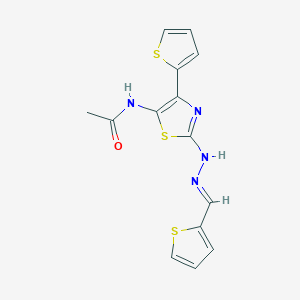

![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2686540.png)
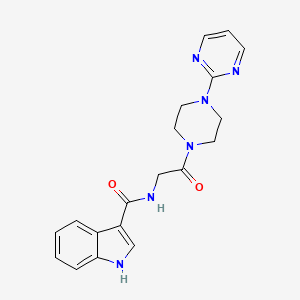
![N-benzyl-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2686542.png)
